molecular formula C9H11N5 B14570820 N'-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide CAS No. 61303-85-3

N'-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14570820
CAS No.: 61303-85-3
M. Wt: 189.22 g/mol
InChI Key: QBKICVIHCJZEJD-UHFFFAOYSA-N
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Description

N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound with a unique structure that includes a cyano group, a methyl group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-5-methylpyrazine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide include other pyrazine derivatives with cyano and methyl groups. Examples include:

  • 3-Cyano-5-methylpyrazine
  • N,N-Dimethylformamide dimethyl acetal

Uniqueness

N’-(3-Cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61303-85-3

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N'-(3-cyano-5-methylpyrazin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H11N5/c1-7-5-11-9(8(4-10)13-7)12-6-14(2)3/h5-6H,1-3H3

InChI Key

QBKICVIHCJZEJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C#N)N=CN(C)C

Origin of Product

United States

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